

# Spectroscopic Characterization of 2-Hydroxybenzonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Hydroxybenzonitrile** (also known as salicylonitrile), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## **Spectroscopic Data Summary**

The empirical formula for **2-Hydroxybenzonitrile** is C<sub>7</sub>H<sub>5</sub>NO, and its molecular weight is 119.12 g/mol .[1][2][3] The spectroscopic data presented below serves to confirm this structure.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum of **2-Hydroxybenzonitrile** in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic protons and the hydroxyl proton.[4][5]



Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.50	d	Aromatic H
7.47	t	Aromatic H
7.06	t	Aromatic H
6.96	d	Aromatic H
6.85	br s	-ОН

Data sourced from BenchChem's comparative analysis of benzonitrile isomers and ChemicalBook.[5][6]

<sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)	Assignment
160.7	С-ОН
134.5	Aromatic C-H
133.8	Aromatic C-H
121.1	Aromatic C-H
118.9	C≡N
116.8	Aromatic C-H
103.4	Aromatic C-CN

Data sourced from a comparative analysis by BenchChem.[6]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Hydroxybenzonitrile** shows characteristic absorption bands.



Wavenumber (cm <sup>-1</sup> )	Description
3500-3300	O-H stretch (broad)
3070	Aromatic C-H stretch
2230	C≡N stretch
1585, 1495, 1460	C=C ring stretch

Data sourced from a comparative analysis by BenchChem.[6]

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Technique	Precursor m/z	Ionization Mode
LC-MS	118.0298	ESI, negative ([M-H] <sup>-</sup> )

Data sourced from PubChem.[7] The NIST WebBook also provides mass spectrum data from electron ionization.[1][2]

## **Experimental Protocols**

The following are generalized protocols for acquiring the spectroscopic data presented above.

#### NMR Spectroscopy

- 1. Sample Preparation:
- For ¹H NMR, dissolve 5-10 mg of 2-Hydroxybenzonitrile in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- For <sup>13</sup>C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended.[8]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).



- Transfer the solution to a 5 mm NMR tube.
- 2. Data Acquisition:
- Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- For <sup>13</sup>C NMR, a wider spectral window is used, and a longer acquisition time may be necessary due to the low natural abundance of <sup>13</sup>C.[9]
- 3. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine proton ratios.

#### Infrared (IR) Spectroscopy

- 1. Sample Preparation (ATR-IR):
- Place a small amount of the powdered 2-Hydroxybenzonitrile sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure.
- 2. Data Acquisition:
- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, spectra are collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.[6]
- A background spectrum should be recorded and subtracted from the sample spectrum.



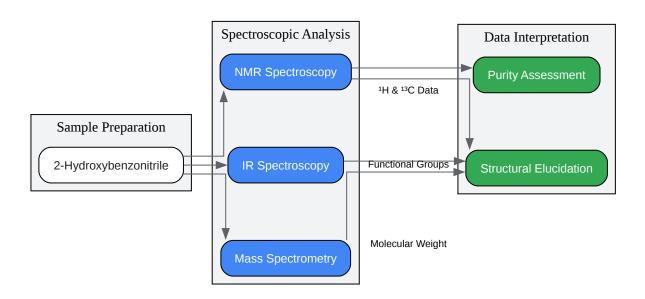
#### Mass Spectrometry (LC-MS)

- 1. Sample Preparation:
- Prepare a dilute solution of **2-Hydroxybenzonitrile** in a suitable solvent compatible with liquid chromatography, such as acetonitrile or methanol.
- 2. Data Acquisition:
- Introduce the sample into the mass spectrometer via a liquid chromatography system.
- For the data presented, electrospray ionization (ESI) in negative ion mode was used.[7]
- The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their massto-charge ratio.
- 3. Data Analysis:
- The resulting mass spectrum will show the deprotonated molecule ([M-H]<sup>-</sup>) and potentially other fragment ions, which can be used to confirm the structure.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Hydroxybenzonitrile**.





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Caption: Workflow for Spectroscopic Analysis of **2-Hydroxybenzonitrile**.

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